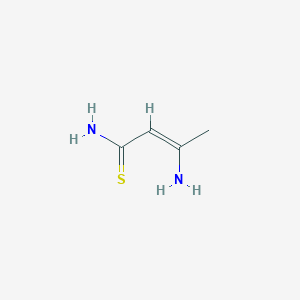
7-bromo-8-methyl-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-bromo-8-methyl-3,4-dihydroquinazolin-4-one” is a chemical compound with the molecular formula C9H7BrN2O . It has a molecular weight of 239.07 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “7-bromo-8-methyl-3,4-dihydroquinazolin-4-one” is 1S/C9H7BrN2O/c1-12-5-11-8-4-6 (10)2-3-7 (8)9 (12)13/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“7-bromo-8-methyl-3,4-dihydroquinazolin-4-one” is a solid at room temperature . It has a molecular weight of 239.07 .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
Ring Transformation : The reaction of bromo-phenanthrolines, which share a structural similarity with 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one, has been shown to result in novel ring transformations. This process, demonstrated by Haak, Bouw, and Plas (1983), can lead to compounds like 2-methyl-1,3,5-triazaphenanthrene through intermediates involving aminoquinoline-aldimines, as confirmed by NMR spectroscopy (Haak, Bouw, & Plas, 1983).
Quinazolinone Derivatives Synthesis : Derivatives of 3H-quinazolinone, related to 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one, have been synthesized and characterized through spectral analysis. Demirel et al. (2019) explored these derivatives for their antimicrobial activity and observed notable effects against various bacterial strains (Demirel et al., 2019).
Electronic Structure Assessment : Computational studies by Schöneboom et al. (2003) on compounds structurally related to 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one have provided insights into their electronic structure, reactivity, and potential for nucleophilic reactions (Schöneboom et al., 2003).
Structural Analysis and Crystal Studies
- X-Ray Structure Analysis : Mukarramov et al. (2009) conducted X-ray structure analysis of brominated derivatives of tetramethylene-3,4-dihydroquinazoline, closely related to 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one, revealing insights into the molecular associations and crystal structures of these compounds (Mukarramov et al., 2009).
Applications in Antimicrobial and Antitumor Research
Antimicrobial Activity : Investigations into the antimicrobial properties of quinazolinone derivatives have been conducted, as seen in the work of Demirel et al. (2019), indicating potential applications in combating bacterial infections (Demirel et al., 2019).
Antitumor Potential : Bavetsias et al. (2002) synthesized water-soluble analogs of quinazolin-4-one-based antitumor agents, demonstrating the potential of these compounds, including those related to 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one, in cancer treatment (Bavetsias et al., 2002).
Insecticidal Activity : Cong et al. (2021) synthesized and evaluated the insecticidal activity of quinazolinone compounds, showcasing their potential in agricultural applications (Cong, Jiang, & Cheng, 2021).
Catalytic Systems and Synthesis Methodology
Catalytic Synthesis : Kefayati et al. (2012) reported the use of a catalytic system involving 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane for the efficient synthesis of hydroquinazoline-2,5-diones, highlighting the relevance in synthetic chemistry (Kefayati, Asghari, & Khanjanian, 2012).
Microwave Irradiation Synthesis : Mohammadi and Hossini (2011) utilized microwave irradiation and solvent-free conditions to synthesize various quinazolinone derivatives, including those structurally related to 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one (Mohammadi & Hossini, 2011).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one involves the condensation of 2-aminobenzamide with ethyl acetoacetate, followed by bromination and cyclization.", "Starting Materials": [ "2-aminobenzamide", "ethyl acetoacetate", "bromine", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide (1.0 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and sodium hydroxide (1.2 eq). Heat the mixture under reflux for 6 hours.", "Step 2: Cool the reaction mixture and acidify with acetic acid. Filter the resulting solid and wash with water to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in acetic acid and add bromine (1.2 eq) dropwise. Stir the mixture at room temperature for 2 hours.", "Step 4: Add sodium hydroxide (1.2 eq) to the reaction mixture and heat under reflux for 6 hours.", "Step 5: Cool the reaction mixture and filter the resulting solid. Wash with water and recrystallize from ethanol to obtain the final product, 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one." ] } | |
CAS-Nummer |
1699246-07-5 |
Produktname |
7-bromo-8-methyl-3,4-dihydroquinazolin-4-one |
Molekularformel |
C9H7BrN2O |
Molekulargewicht |
239.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



